7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-hydroxy-5-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-2-6(11)3-7-9(5)10-8(12)4-13-7/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYCRVIFCFAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231750-12-1 | |
| Record name | 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with methyl 2-bromoacetate in the presence of a base can lead to the formation of the desired benzoxazine compound. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The oxazine ring can be reduced to form dihydrobenzoxazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Oxidation: Formation of 7-oxo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one.
Reduction: Formation of 7-hydroxy-5-methyl-2,3-dihydro-2H-benzo[b][1,4]oxazin-3-one.
Substitution: Formation of various substituted benzoxazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
- CAS Number : 1231750-12-1
The structure of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one includes a benzoxazine ring, which is known for its stability and versatility in chemical reactions. This compound exhibits significant potential as a scaffold for drug development due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoxazinones, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for various derivatives suggest their potential as effective antibacterial agents.
Antioxidant Properties
The compound also demonstrates antioxidant activities, which are crucial in combating oxidative stress-related diseases. Antioxidants derived from benzoxazine structures have been studied for their ability to reduce reactive oxygen species (ROS) levels in cells, thereby protecting against cellular damage . This property is particularly relevant in the context of aging and age-related disorders.
Anti-inflammatory Effects
Research has indicated that compounds with the benzoxazine moiety can exhibit anti-inflammatory effects. These properties make them candidates for treating inflammatory diseases and conditions where inflammation plays a critical role .
Anticancer Potential
The benzoxazine derivatives have been investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth, making them potential candidates for cancer therapy . The ability to modify the structure of these compounds allows researchers to enhance their efficacy against specific cancer types.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of synthesized benzoxazinone derivatives against multiple bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .
Case Study 2: Antioxidant Activity
In another investigation, researchers synthesized novel benzoxazine hybrids and assessed their antioxidant capacity in vitro. The most effective compounds significantly reduced ROS levels in human fibroblasts, indicating their potential use in anti-aging therapies .
Mechanism of Action
The mechanism of action of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the oxazine ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Anti-Cancer Activity: Derivatives with electron-withdrawing groups (e.g., Br, NO₂) at C7/C5 show potent NF-κB inhibition, a pathway critical in hepatocellular carcinoma .
- Antibacterial Activity: Substituents like piperazine-linked butanoyl groups enhance ThyX inhibition, a target absent in humans .
- BRD4 Inhibition: Pyrido-oxazinone derivatives with nitrogen substitutions exhibit improved BET family protein binding .
Biological Activity
7-Hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the benzoxazine class, characterized by a benzo-fused oxazine ring. Its molecular formula is C10H9NO2. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The structure of this compound includes a hydroxyl group at the 7-position and a methyl group at the 5-position of the oxazine ring. This configuration is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies have indicated that modifications to the hydroxyl and methyl groups can significantly influence the compound's biological activity. This insight is crucial for developing derivatives with enhanced therapeutic efficacy.
Comparative Analysis with Related Compounds
The following table summarizes some compounds related to this compound, highlighting their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | Hydroxyl group at position 7 | Antimicrobial |
| 5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Methyl group at position 5 | Antithrombotic |
| 6-(2,4-Diaminopyrimidinyl)-1,4-benzoxazin-3-one | Contains a pyrimidine moiety | Renin inhibitor |
This comparative analysis illustrates how variations in functional groups can lead to differing biological activities among structurally similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzoxazine derivatives as platelet aggregation inhibitors. For instance, a series of novel derivatives were synthesized and evaluated for their inhibitory activity against platelet aggregation. One notable derivative exhibited an IC50 value of 9.20 μM, which was comparable to aspirin (IC50 = 7.07 μM) as a positive control .
Molecular docking studies have suggested that these compounds can act as GPIIb/IIIa antagonists, effectively binding to the receptor's active site . This finding underscores the therapeutic potential of benzoxazine derivatives in treating thrombotic disorders.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one and related benzoxazinone derivatives?
The synthesis of benzoxazinone derivatives often involves cyclization reactions or Smiles rearrangements. For example:
- Microwave-assisted synthesis : A rapid method using microwave irradiation to facilitate intramolecular cyclization, achieving high yields (e.g., 97% for a related compound) with reduced reaction times .
- Conventional thermal methods : Anthranilic acid derivatives can react with acylating agents (e.g., benzoyl chloride) in pyridine, followed by NaHCO₃ quenching and recrystallization for purification .
- Key characterization : Post-synthesis, GC/MS and NMR (¹H, ¹³C) are critical for verifying molecular structure and purity .
Q. How can spectroscopic techniques elucidate the structural features of this compound?
- NMR analysis : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm), while ¹³C NMR identifies carbonyl carbons (C=O near 170 ppm) and substituent effects .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one .
- GC/MS : Confirms molecular ion peaks (e.g., m/z 219 for a methyl-substituted analog) and fragmentation patterns .
Q. What purification strategies are effective for isolating benzoxazinone derivatives?
Q. How are physical properties (e.g., melting point, solubility) determined for this compound?
- Melting point : Measured via capillary tube methods (e.g., 52–54°C for a methyl-acetyl derivative) .
- Solubility : Tested in polar (DMSO, methanol) and nonpolar (hexane) solvents; benzoxazinones typically exhibit moderate polarity due to the oxazinone ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of benzoxazinone derivatives?
- Substituent variation : Systematically modify substituents (e.g., chloro, methyl, hydroxy groups) and assess antifungal/antibacterial activity. For example, chloro groups at position 6 enhance antifungal potency .
- In silico modeling : Use molecular docking or QSAR to predict interactions with biological targets (e.g., fungal cytochrome P450 enzymes) .
Q. What mechanistic insights explain the Smiles rearrangement in benzoxazinone synthesis?
- Nucleophilic attack : The reaction proceeds via intramolecular nucleophilic aromatic substitution, where an amine or hydroxyl group displaces a leaving group (e.g., nitro), forming the oxazinone ring .
- Microwave acceleration : Dielectric heating reduces activation energy, favoring rapid cyclization over side reactions .
Q. How should researchers design assays to evaluate the antifungal activity of 7-hydroxy-5-methyl-benzoxazinone derivatives?
Q. How can contradictory data on synthetic yields or biological activities be resolved?
- Reaction optimization : Variables like temperature (e.g., 80°C vs. reflux), solvent polarity, and catalyst loading significantly impact yields. For example, microwave synthesis improves reproducibility compared to thermal methods .
- Biological variability : Standardize assay conditions (e.g., inoculum size, incubation time) and validate results across multiple labs .
Methodological Notes
- Safety protocols : Adhere to lab safety standards (e.g., Cal/OSHA) when handling acylating agents or toxic intermediates .
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries to confirm structural assignments .
- Ethical reporting : Disclose all synthetic yields, characterization data, and statistical analyses in publications to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
